2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol is a chemical compound known for its unique structure and properties. It is a type of Schiff base, which is a compound containing a functional group that is a nitrogen analog of an aldehyde or ketone. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound. This particular compound has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol typically involves the condensation reaction between 4-anilinobenzaldehyde and 4,6-dichlorophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenol derivatives .
Scientific Research Applications
2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates contributes to its mechanism of action in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol: This compound is similar in structure but contains a nitro group instead of chlorine atoms.
2-{[(4-Anilinophenyl)imino]methyl}phenol: This compound lacks the chlorine atoms present in 2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol.
Uniqueness
This compound is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorinated positions on the phenol ring can participate in various substitution reactions, making this compound versatile for synthetic applications .
Properties
Molecular Formula |
C19H14Cl2N2O |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[(4-anilinophenyl)iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H |
InChI Key |
DBYOPSAQYAKIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.